Methyl 1-(3-fluorophenoxy)cyclopropanecarboxylate
Overview
Description
Methyl 1-(3-fluorophenoxy)cyclopropanecarboxylate is an organic compound with the molecular formula C11H11FO3 and a molecular weight of 210.2 g/mol . It is categorized as an ester and is primarily used in research settings . The compound is known for its unique structure, which includes a cyclopropane ring and a fluorophenoxy group, making it a valuable building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-fluorophenoxy)cyclopropanecarboxylate typically involves the reaction of 3-fluorophenol with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . The esterification process is followed by purification steps, including recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-fluorophenoxy)cyclopropanecarboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: 1-(3-fluorophenoxy)cyclopropanecarboxylic acid.
Reduction: 1-(3-fluorophenoxy)cyclopropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(3-fluorophenoxy)cyclopropanecarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1-(3-fluorophenoxy)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The cyclopropane ring and fluorophenoxy group contribute to its binding affinity and specificity . The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(4-fluorophenoxy)cyclopropanecarboxylate: Similar structure but with the fluorine atom at the para position.
Methyl 1-(2-fluorophenoxy)cyclopropanecarboxylate: Similar structure but with the fluorine atom at the ortho position.
Methyl 1-(3-chlorophenoxy)cyclopropanecarboxylate: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
Methyl 1-(3-fluorophenoxy)cyclopropanecarboxylate is unique due to the specific positioning of the fluorine atom on the phenoxy group, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .
Biological Activity
Methyl 1-(3-fluorophenoxy)cyclopropanecarboxylate is an organic compound with significant potential in biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
- Molecular Formula : C₁₁H₁₁FO₃
- Molecular Weight : 210.2 g/mol
- Structure : The compound features a cyclopropane ring and a fluorophenoxy group, which are crucial for its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 3-fluorophenol with cyclopropanecarboxylic acid chloride, using triethylamine as a base in dichloromethane. This method ensures high yield and purity under controlled conditions.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The unique structure allows it to bind selectively to molecular targets, potentially influencing various biochemical pathways. The cyclopropane moiety contributes to its conformational rigidity, enhancing binding affinity.
In Vitro Studies
Recent studies have highlighted the compound's potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-1. The inhibition of COX-1 is significant due to its role in inflammation and pain pathways. Compounds similar to this compound have shown varying degrees of COX-1 inhibition, suggesting that structural modifications can enhance or reduce activity .
Cytotoxicity and Antiproliferative Effects
Research indicates that derivatives of this compound exhibit distinct antiproliferative effects on human cancer cell lines, such as U937 (a myeloid leukemia cell line). These compounds demonstrate effective inhibition of cell proliferation without significant cytotoxicity, making them promising candidates for further development in cancer therapies .
Case Study 1: COX-1 Inhibition
A study evaluated the inhibition of COX-1 by this compound analogues. The results indicated that certain structural modifications led to improved selectivity and potency against COX-1 compared to COX-2, which is crucial for developing anti-inflammatory drugs with fewer side effects .
Case Study 2: Anticancer Activity
In another research effort, the compound's derivatives were tested against various cancer cell lines. The findings revealed that specific analogues significantly inhibited the growth of U937 cells while sparing normal cells, indicating a selective action that could minimize adverse effects in therapeutic applications .
Data Summary
Study | Target | Activity | Cell Line | Outcome |
---|---|---|---|---|
Study 1 | COX-1 | Inhibition | OVCAR-3 | Potent inhibition observed |
Study 2 | Cancer Cells | Antiproliferative | U937 | Selective growth inhibition |
Properties
IUPAC Name |
methyl 1-(3-fluorophenoxy)cyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-14-10(13)11(5-6-11)15-9-4-2-3-8(12)7-9/h2-4,7H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWJLOMQMNOWTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)OC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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